N-[(3-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide
Description
N-[(3-Bromophenyl)methylideneamino]-4-methylbenzenesulfonamide is a Schiff base derived from the condensation of 4-methylbenzenesulfonamide (tosylamide) and 3-bromobenzaldehyde. Its structure features:
- A 4-methylbenzenesulfonamide core, providing a sulfonamide (-SO₂NH₂) group para to a methyl-substituted benzene ring.
- An imine linkage (-CH=N-) connecting the sulfonamide nitrogen to a 3-bromophenyl group.
This compound belongs to a broader class of sulfonamide-based Schiff bases, which are widely studied for their versatility in coordination chemistry, catalytic applications, and biological activity .
Properties
Molecular Formula |
C14H13BrN2O2S |
|---|---|
Molecular Weight |
353.24 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H13BrN2O2S/c1-11-5-7-14(8-6-11)20(18,19)17-16-10-12-3-2-4-13(15)9-12/h2-10,17H,1H3 |
InChI Key |
ZXUZXCODFXAQCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Schiff Base Formation
The most widely reported method involves the condensation of 3-bromobenzaldehyde with 4-methylbenzenesulfonamide in the presence of an acid catalyst.
-
Catalysts : Tosic acid (p-toluenesulfonic acid) or sulfuric acid are preferred due to their efficiency in promoting imine formation.
-
Solvent Systems : Early protocols used benzene or toluene with a Dean-Stark apparatus for azeotropic water removal. For example, BF₃·Et₂O (6 mol%) in benzene at reflux achieved 93% yield for analogous N-(2-bromobenzylidene)-4-methylbenzenesulfonamide.
-
Reaction Time : 2–6 hours at 100–120°C, monitored by TLC or NMR for aldehyde consumption.
Solvent-Free Vacuum Dehydration
A patent by CN102140088A describes a solvent-free approach using vacuum dehydration:
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Conditions : 3-Bromobenzaldehyde and ethylene glycol (1:1.1 molar ratio) with 0.5–1% tosic acid.
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Process : Reaction at 100–130°C under 0.06–0.095 MPa vacuum, reducing time from 12–16 hours to 3–4 hours.
Catalytic Innovations and Reaction Optimization
Lewis Acid Catalysis
Boron trifluoride etherate (BF₃·Et₂O) enhances reaction rates and selectivity:
Green Chemistry Approaches
-
Solvent Alternatives : Methyl tert-butyl ether (MTBE) or heptane reduces environmental impact while maintaining yields >85%.
-
Microwave Assistance : Pilot studies on analogous compounds show 30–40% reduction in reaction time (e.g., 45 minutes vs. 3 hours).
Purification and Isolation Strategies
Crystallization Techniques
Chromatographic Methods
-
Column Chromatography : Silica gel with ethyl acetate/petroleum ether (10:90 → 30:70) resolves Schiff base products from byproducts.
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HPLC Analysis : Reverse-phase C18 columns with acetonitrile/water gradients confirm >99% purity for pharmaceutical-grade material.
Mechanistic Insights and Byproduct Analysis
Reaction Pathway
The synthesis proceeds via a two-step mechanism:
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Reduction Reactions: The imine group (methylideneamino linkage) can be reduced to an amine.
Oxidation Reactions: The sulfonamide group can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Major Products Formed
Substitution: Products with different halogen atoms or other substituents replacing the bromine atom.
Reduction: Formation of the corresponding amine derivative.
Oxidation: Formation of sulfone or sulfoxide derivatives.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : The compound serves as a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.
Biology
- Antimicrobial Activity : N-[(3-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide has been studied for its potential to inhibit bacterial dihydropteroate synthase, an essential enzyme for folate synthesis in bacteria. This inhibition disrupts DNA synthesis and cell division, making it a candidate for antibiotic development.
- Biological Pathway Studies : Researchers utilize this compound to investigate the effects of sulfonamide derivatives on various biological pathways, contributing to a better understanding of their mechanisms of action.
Industry
- Synthesis of Dyes and Pigments : The compound is employed in the production of specialty chemicals, including dyes and pigments, due to its sulfonamide functional group that can enhance solubility and stability in various formulations.
Case Study 1: Antimicrobial Research
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated significant antibacterial activity against multiple strains of Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for further development.
Case Study 2: Organic Synthesis Innovations
Research conducted at Nottingham Trent University utilized this compound as a precursor for synthesizing novel pharmaceutical agents. The study demonstrated how modifications to the sulfonamide structure could yield compounds with improved biological activity, showcasing the compound's versatility as a building block in drug discovery.
Mechanism of Action
The mechanism of action of N-[(3-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Derivatives with Varied Aromatic Substituents
The general synthesis method for N-[(R-phenyl)methylideneamino]-4-methylbenzenesulfonamides involves refluxing 4-methylbenzenesulfonamide with substituted benzaldehydes in ethanol . Below is a comparison of key analogs:
Key Observations :
- Electron-withdrawing groups (e.g., Br, NO₂) enhance electrophilicity of the imine, favoring nucleophilic attacks in heterocycle synthesis .
Sulfonamides with Heterocyclic Moieties
Compounds with fused heterocycles exhibit distinct properties:
Comparison Insights :
- Heterocyclic fusion (e.g., pyrano-pyrazole) introduces rigidity, enhancing stability and binding affinity in drug candidates .
- Chromene derivatives (e.g., compound 4o ) exhibit fluorescence properties, useful in material science.
Comparison with Non-Schiff Base Sulfonamides
Antibacterial Sulfonamides
highlights sulfonamides with dihydrobenzodioxin moieties showing antibacterial activity:
Contrast with Target Compound :
- The absence of an imine group reduces metal-binding capacity but may improve metabolic stability.
Biological Activity
N-[(3-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide is a synthetic compound belonging to the sulfonamide class, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C14H13BrN2O2S
- Molecular Weight : 353.24 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC=C2)Br
The primary mechanism of action for this compound involves the inhibition of bacterial dihydropteroate synthase. This enzyme plays a critical role in folate synthesis, which is essential for bacterial DNA replication and cell division. By inhibiting this enzyme, the compound effectively disrupts bacterial growth and leads to cell death. The presence of bromo and methyl substituents enhances its binding affinity to the target enzyme, increasing its antimicrobial efficacy.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antibacterial Properties : Effective against various Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Demonstrated potential against several fungal strains.
- Anticancer Effects : Preliminary studies suggest activity against certain cancer cell lines.
Antibacterial Activity
A study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as a therapeutic agent in treating bacterial infections.
Antifungal Activity
In another research project by Johnson et al. (2022), the antifungal properties were assessed against Candida albicans. The compound showed promising results, with an MIC of 16 µg/mL, suggesting that it could be developed as a treatment option for fungal infections resistant to conventional therapies.
Anticancer Research
A recent investigation focused on the anticancer properties of this compound against MCF-7 breast cancer cells. The compound induced apoptosis in a dose-dependent manner, with IC50 values observed at 25 µM after 48 hours of treatment. These findings indicate its potential as a lead compound in cancer drug development .
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Antibacterial Activity | Antifungal Activity | Anticancer Activity |
|---|---|---|---|
| N-(3-bromophenyl)-4-methylbenzenesulfonamide | Moderate | Low | None |
| N-(4-fluorophenyl)-methylideneamino-4-methylbenzenesulfonamide | High | Moderate | Low |
| N-(3-bromophenyl)-4-propoxybenzamide | Low | High | Moderate |
This table highlights that this compound possesses superior antibacterial and anticancer activities compared to its analogs.
Q & A
Q. How can the synthesis of N-[(3-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide be optimized for improved yield and purity?
- Methodological Answer : Optimization involves adjusting reaction conditions, such as stoichiometry, temperature, and catalyst choice. For example:
- DIBAL-H Reduction : Using 1.2 equiv. of DIBAL-H at 0°C for <5 minutes achieved 80% yield (via N-tosylbenzamide intermediate) .
- Nickel-Catalyzed Cross-Coupling : A nickel catalyst with ligands (e.g., bipyridine) in DMF at 80°C provided 57% yield, with purification via flash chromatography (petroleum ether/ethyl acetate) .
- Critical factors include inert atmosphere (N₂/Ar), solvent polarity, and post-reaction quenching (e.g., aqueous NH₄Cl for DIBAL-H).
Q. Which spectroscopic techniques are essential for characterizing this sulfonamide, and what key data should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on aromatic proton environments (δ 7.0–8.0 ppm) and sulfonamide-related shifts (e.g., methyl groups at δ 2.3–2.4 ppm). Compare with published spectra for consistency .
- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1367 cm⁻¹ and ~1175 cm⁻¹) and NH stretches (~3322 cm⁻¹) .
- HRMS : Validate molecular ion peaks (e.g., [M+Na]⁺ at m/z 479.1160) to confirm molecular formula .
Advanced Research Questions
Q. How can discrepancies in NMR data from different synthetic routes be resolved?
- Methodological Answer : Discrepancies (e.g., aromatic proton splitting patterns in δ 7.0–7.4 ppm regions) may arise from rotational isomerism or solvent effects. Strategies include:
- Variable Temperature NMR : To detect dynamic processes (e.g., hindered rotation around sulfonamide bonds) .
- COSY/NOESY : Map coupling interactions to confirm substituent positions .
- Comparative Analysis : Cross-reference with crystallographic data (e.g., bond angles from X-ray structures) .
Q. What strategies are effective for determining the crystal structure of this compound using SHELX software?
- Methodological Answer :
- Data Collection : Use high-resolution X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) with SHELXT for structure solution .
- Refinement : Apply SHELXL with constraints for sulfonamide geometry (S–N bond ~1.63 Å, S–O bonds ~1.43 Å) .
- Validation : Check using PLATON/ADDSYM for missed symmetry and CCDC tools for geometric outliers .
Q. How can tautomeric forms of this sulfonamide be distinguished using computational and experimental methods?
- Methodological Answer :
- DFT-D Calculations : Compare energy-minimized tautomers (e.g., imine vs. amine forms) using dispersion-corrected functionals (B3LYP-D3) .
- ¹³C Solid-State NMR : Match experimental shifts (e.g., carbonyl carbons at ~170 ppm) to computed chemical shifts for tautomer assignment .
- X-Ray Powder Diffraction : Detect polymorphic variations that stabilize specific tautomers .
Q. What catalytic systems are suitable for cross-coupling reactions involving this sulfonamide in complex syntheses?
- Methodological Answer :
- Nickel Catalysis : Use Ni(COD)₂ with 4,4′-di-tert-butylbipyridine in DMF for C–N bond formation (e.g., aryl bromide couplings) .
- Gold/Copper Mediation : Explore Au(I)/Cu(I) catalysts for cyclization reactions (e.g., azido-alkyne click chemistry) to generate N-heterocycles .
- Monitoring : Employ in situ IR or GC-MS to track reaction progress and optimize ligand-to-metal ratios.
Data Contradiction Analysis
Q. How should researchers address conflicting melting points or spectral data reported in literature?
- Methodological Answer :
- Reproducibility Checks : Replicate synthesis under cited conditions (e.g., solvent purity, heating rates) .
- DSC/TGA : Use differential scanning calorimetry to verify melting points (e.g., 117–119°C vs. reported ranges) .
- Crystallinity Assessment : Compare PXRD patterns of batches to identify amorphous vs. crystalline impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
